molecular formula C26H36F3N5O B1192401 (3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One

(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One

Cat. No.: B1192401
M. Wt: 491.6 g/mol
InChI Key: NUJWKQSEJDYCDB-GNRVTEMESA-N
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Description

BMS-681 is a synthetic organic compound known as an orthosteric antagonist of chemokine receptor 2 (CCR2) and chemokine receptor 5 (CCR5). It is primarily used in scientific research to study the modulation of inflammatory and neurodegenerative diseases. The compound has shown potential in controlling conditions such as atherosclerosis, multiple sclerosis, asthma, neuropathic pain, diabetic nephropathy, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-681 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of BMS-681 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures. The compound is produced in bulk quantities for research purposes, with careful attention to purity and consistency .

Chemical Reactions Analysis

Types of Reactions

BMS-681 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

Scientific Research Applications

BMS-681 has a wide range of scientific research applications, including:

Mechanism of Action

BMS-681 exerts its effects by binding to the orthosteric pocket of CCR2 and CCR5, inhibiting chemokine binding. This action prevents the migration of monocytes, immature dendritic cells, and T-cell subpopulations towards endogenous CC chemokine ligands. The compound forms a ternary complex with CCR2 and its allosteric antagonist, CCR2-RA-[R], blocking activation-associated conformational changes and the formation of the G-protein-binding interface .

Comparison with Similar Compounds

Similar Compounds

    CCR2-RA-[R]: An allosteric antagonist of CCR2 that binds in a novel, highly druggable pocket.

    AMG487: A quinazolinone derivative that antagonizes CXC chemokine receptor 3 (CXCR3).

Uniqueness

BMS-681 is unique in its ability to form a ternary complex with CCR2 and its allosteric antagonist, providing a distinct mechanism of action compared to other CCR2 antagonists. This unique binding mode offers potential advantages in therapeutic applications and drug development .

Properties

Molecular Formula

C26H36F3N5O

Molecular Weight

491.6 g/mol

IUPAC Name

(3S)-1-[(1S,2R,4R)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one

InChI

InChI=1S/C26H36F3N5O/c1-5-6-17-13-19(33(4)16(2)3)8-10-23(17)34-12-11-22(25(34)35)32-24-20-14-18(26(27,28)29)7-9-21(20)30-15-31-24/h7,9,14-17,19,22-23H,5-6,8,10-13H2,1-4H3,(H,30,31,32)/t17-,19-,22+,23+/m1/s1

InChI Key

NUJWKQSEJDYCDB-GNRVTEMESA-N

Isomeric SMILES

CCC[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)N(C)C(C)C

SMILES

CC(C)N(C)[C@@H]1C[C@H](CCC)[C@H](N2CC[C@H](NC3=NC=NC4=C3C=C(C(F)(F)F)C=C4)C2=O)CC1

Canonical SMILES

CCCC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)N(C)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-681;  BMS681;  BMS 681

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One
Reactant of Route 2
(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One
Reactant of Route 3
Reactant of Route 3
(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One
Reactant of Route 4
Reactant of Route 4
(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One
Reactant of Route 5
(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One
Reactant of Route 6
(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One

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